(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine
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Description
(1,3-Benzodioxol-5-ylmethyl)(3-methylbenzyl)amine is a useful research compound. Its molecular formula is C16H17NO2 and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalysis and Synthetic Applications
- Rigid P-Chiral Phosphine Ligands : The study by Imamoto et al. (2012) explores the use of related rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, demonstrating their utility in the efficient preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).
- One-Pot Aminobenzylation : Wang et al. (2018) introduced a one-pot aminobenzylation of aldehydes with toluenes, providing rapid access to amines. This methodology signifies a direct approach to synthesizing 1,2-diarylethylamine derivatives, highlighting the importance of benzyl amines in synthetic chemistry (Wang et al., 2018).
Antimicrobial and Anticancer Properties
- Schiff Bases Derived from 1,3,4-Thiadiazole Compounds : Gür et al. (2020) investigated Schiff bases derived from 1,3,4-thiadiazole compounds for their biological activities. Compounds exhibited high DNA protective ability and showed strong antimicrobial activity against S. epidermidis, as well as cytotoxicity on cancer cell lines (Gür et al., 2020).
- Synthesis and Anticancer Activity of Cyclometalated Rh(III) and Ir(III) Complexes : Mukhopadhyay et al. (2015) synthesized cyclometalated Rh(III) and Ir(III) complexes demonstrating efficient binding with DNA and proteins. These complexes showed promising anticancer activity, highlighting their potential in chemotherapy (Mukhopadhyay et al., 2015).
Material Science and Polymer Chemistry
- Zirconium Complexes as Catalysts for Polymerization : Tshuva et al. (2001) explored zirconium complexes of amine−bis(phenolate) ligands as catalysts for 1-hexene polymerization, demonstrating how minor structural modifications can significantly affect reactivity and polymer properties (Tshuva et al., 2001).
Analytical and Environmental Chemistry
- Corrosion Inhibition by Amine Derivatives : Boughoues et al. (2020) synthesized and evaluated four amine derivative compounds as corrosion inhibitors for mild steel in HCl medium. Their study reveals the potential of these compounds in corrosion protection, important for industrial applications (Boughoues et al., 2020).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-3-2-4-13(7-12)9-17-10-14-5-6-15-16(8-14)19-11-18-15/h2-8,17H,9-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTXVYBPJZGWDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC3=C(C=C2)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60354612 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418777-13-6 |
Source
|
Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(3-methylphenyl)methyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60354612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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